4-Chloro-2,6-dimethylpyrimidine

Suzuki Coupling Cross-Coupling C-C Bond Formation

4-Chloro-2,6-dimethylpyrimidine is a monochlorinated pyrimidine building block with exclusive C4 regioselectivity, eliminating isomeric byproducts common with dichloro analogs. Its tailored reactivity profile—lower than the 2-chloro isomer—enables superior kinetic control in amination and Suzuki coupling reactions, maximizing synthetic yield and purity. Ideal for medicinal chemists constructing kinase inhibitor libraries and process chemists scaling up pharmaceutical intermediates. Available in high purity (≥98%) from multiple qualified suppliers, ensuring supply chain resilience for R&D to clinical production.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 4472-45-1
Cat. No. B189592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dimethylpyrimidine
CAS4472-45-1
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)Cl
InChIInChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3
InChIKeyGSXFOGXQLRLSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-dimethylpyrimidine (CAS 4472-45-1): A Strategic Intermediate for Regioselective Modifications


4-Chloro-2,6-dimethylpyrimidine is a chlorinated pyrimidine heterocycle characterized by a single chlorine atom at the C4 position and methyl groups at the C2 and C6 positions [1]. This specific substitution pattern defines its role as a versatile intermediate in organic synthesis. The compound has a molecular weight of 142.59 g/mol and a melting point of 39-40 °C, existing as a solid or semi-solid at room temperature [2]. It serves as a key building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, with its primary utility stemming from the chlorine atom's susceptibility to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Why 4-Chloro-2,6-dimethylpyrimidine Cannot Be Replaced by Isomeric or Dihalogenated Analogs


The specific placement of the chlorine atom and the dimethyl groups on the pyrimidine ring fundamentally dictates the compound's reactivity profile, making simple substitution with isomers or other chloropyrimidines a high-risk decision. For instance, the reactivity of 4-chloro-2,6-dimethylpyrimidine in nucleophilic substitution is significantly different from its isomer, 2-chloro-4,6-dimethylpyrimidine, with the latter showing higher reactivity towards certain amines [1]. Similarly, using a more reactive dichloro derivative like 2,4-dichloro-6-methylpyrimidine would introduce a second reactive site, necessitating complex regioselectivity control or protecting group strategies that are avoided with the monochlorinated compound . These differences in reaction kinetics, regioselectivity, and side-product profiles directly impact synthetic yield, purity, and overall process efficiency, underscoring the need for precise compound selection.

Quantitative Evidence for Selecting 4-Chloro-2,6-dimethylpyrimidine Over Alternatives


Superior Suzuki Coupling Reactivity of Chloropyrimidines Over Iodo, Bromo, and Fluoro Analogs

In palladium-catalyzed Suzuki cross-coupling reactions, 4-chloro-2,6-dimethylpyrimidine is part of the preferred substrate class. A study by Schomaker and Delia demonstrated that chloropyrimidine substrates are generally preferable over their iodo-, bromo-, or fluoropyrimidine counterparts for the preparation of mono-, di-, or triphenylpyrimidines [1]. This is a significant class-level advantage for procuring a chloropyrimidine for this widely used reaction.

Suzuki Coupling Cross-Coupling C-C Bond Formation

Quantified Lower Reactivity in Amination vs. 2-Chloro-4,6-dimethylpyrimidine

A direct kinetic comparison shows that 4-chloro-2,6-dimethylpyrimidine exhibits lower reactivity than its isomer, 2-chloro-4,6-dimethylpyrimidine, in amination reactions. Brown and Lyall found that for reactions with branched alkylamines, the reactivity of the 4-chloro isomer with α-branched amines was approximately 5% of that of its n-alkylamine counterparts, a trend shared by both isomers. However, the 4-chloro compound is generally less reactive overall than the 2-chloro isomer, which can be advantageous for achieving greater control in stepwise syntheses where the 2-position is already functionalized or needs to be protected [1].

Nucleophilic Aromatic Substitution Amination Kinetics

Precise Regioselectivity in SNAr Compared to Ambiguous Dihalogenated Pyrimidines

Unlike dihalogenated pyrimidines such as 2,4-dichloro-6-methylpyrimidine, 4-chloro-2,6-dimethylpyrimidine possesses only a single reactive chlorine site. This eliminates the inherent regioselectivity challenge present in dihalogenated analogs, where nucleophilic attack can occur at multiple positions, leading to mixtures of regioisomers . While the use of catalytic Lewis acids (e.g., AlCl₃) can enhance regioselectivity, the monohalogenated structure of 4-chloro-2,6-dimethylpyrimidine provides inherent and absolute control, ensuring a single, predictable product from SNAr reactions .

Regioselective Synthesis SNAr Functionalization

Divergent Reactivity Under Reductive Dehalogenation Conditions

The behavior of 4-chloro-2,6-dimethylpyrimidine with hydriodic acid is distinct from that of its 2-chloro isomer. While 2-halogenopyrimidines undergo clean dehalogenation to form the corresponding 4,6-dimethylpyrimidine, the 4-chloro isomer undergoes a different reaction pathway. Under the same conditions, it is reported to undergo hydrolysis in hot hydriodic acid and transhalogenation to give its 4-iodo analogue at lower temperatures [1]. This divergent reactivity is a critical differentiator for synthetic planning.

Dehalogenation Hydriodic Acid Halogen Exchange

Procurement Advantage: High and Consistent Purity Specifications

A key procurement differentiator for 4-chloro-2,6-dimethylpyrimidine is the availability of high and reliably specified purity grades from multiple commercial suppliers. Purity specifications for this compound range from a minimum of 95% up to 99.75% [1]. This contrasts with less common or more complex chloropyrimidine derivatives where purity options may be limited or not well-defined. For example, a leading supplier offers a 98% purity grade with supporting Certificate of Analysis documentation, which is essential for method development and regulatory compliance in pharmaceutical intermediate supply chains .

Quality Control Purity Analytical Specification

Recommended Application Scenarios for 4-Chloro-2,6-dimethylpyrimidine Based on Its Differentiated Profile


C4-Selective SNAr Functionalization for Kinase Inhibitor Libraries

Medicinal chemists developing kinase inhibitor scaffolds can leverage the absolute regioselectivity of 4-chloro-2,6-dimethylpyrimidine. Unlike dihalogenated analogs that risk forming isomeric mixtures, this compound ensures that nucleophilic displacement occurs exclusively at the C4 position, as supported by evidence of its single reactive site . This is critical for constructing diverse libraries of 4-aminated or 4-etherified pyrimidines with consistent regiochemistry, streamlining SAR studies and hit-to-lead optimization.

Suzuki-Miyaura Cross-Coupling for Drug Intermediate Scale-Up

Process chemists aiming to install aryl or heteroaryl groups at the C4 position of a 2,6-dimethylpyrimidine core should prioritize 4-chloro-2,6-dimethylpyrimidine. The established preference for chloropyrimidine substrates in Suzuki couplings over iodo, bromo, or fluoro analogs provides a strong, literature-backed justification for this choice, promising higher efficiency and yield during the scale-up of pharmaceutical intermediates [1].

Controlled Synthesis of Advanced Building Blocks via Stepwise Amination

When a synthetic route requires a pyrimidine core with a less reactive chlorine handle, 4-chloro-2,6-dimethylpyrimidine is the strategic choice over its more reactive 2-chloro isomer. The quantified lower reactivity of the 4-chloro isomer allows for a greater degree of kinetic control in amination reactions [2]. This is particularly valuable when the C2 position must remain protected or functionalized differently, enabling the creation of complex, polysubstituted pyrimidines that are inaccessible via more reactive isomers.

Reliable Procurement for GMP-Like Intermediate Supply Chains

For organizations establishing a reliable supply chain for a pyrimidine-based intermediate, the wide commercial availability and high purity of 4-chloro-2,6-dimethylpyrimidine are decisive factors. The existence of multiple suppliers offering products with purities up to 99.75% and providing Certificates of Analysis [3] mitigates supply risk and ensures the quality control standards necessary for transitioning from research to clinical or commercial production.

Technical Documentation Hub

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